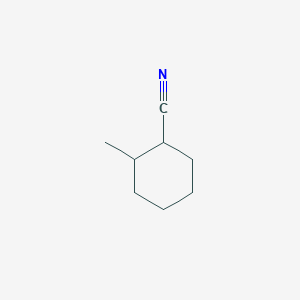

2-Methylcyclohexane-1-carbonitrile

Description

2-Methylcyclohexane-1-carbonitrile (C₈H₁₃N) is a cyclohexane derivative featuring a nitrile (-C≡N) group at position 1 and a methyl (-CH₃) substituent at position 2. Its molecular weight is 123.10 g/mol, and its InChIKey is BHPVHUWELLQKHU-UHFFFAOYSA-N . The nitrile group confers reactivity in synthesis, while the methyl substituent influences steric and electronic properties.

Properties

IUPAC Name |

2-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPVHUWELLQKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557319 | |

| Record name | 2-Methylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90154-71-5 | |

| Record name | 2-Methylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclohexane-1-carbonitrile can be synthesized through several methods:

Hydrocyanation of 2-Methylcyclohexene: This involves the addition of hydrogen cyanide (HCN) to 2-methylcyclohexene under acidic or basic conditions.

Dehydration of 2-Methylcyclohexanecarboxamide: This method involves the dehydration of 2-methylcyclohexanecarboxamide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Industrial Production Methods: Industrial production of this compound typically involves the hydrocyanation process due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to 2-methylcyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.

Major Products:

Oxidation: 2-Methylcyclohexanecarboxylic acid or 2-methylcyclohexanone.

Reduction: 2-Methylcyclohexylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclohexane-1-carbonitrile has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Material Science: It is used in the preparation of polymers and resins with specific properties.

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and drug candidates.

Industrial Chemistry: It is used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylcyclohexane-1-carbonitrile depends on its chemical reactivity and the functional groups it interacts with. The nitrile group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved include:

Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming imines or amines.

Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methylcyclohexane-1-carbonitrile with key analogs:

Key Comparative Findings

Steric and Electronic Effects

- This compound vs.

- Chloroethyl derivative (C₉H₁₄ClN) : The electron-withdrawing -Cl enhances electrophilicity at the nitrile, making it reactive in SN2 reactions .

Conformational and Crystallographic Differences

- 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile adopts a chair conformation with equatorial benzene and axial nitrile groups, stabilizing the structure via C-H···π interactions .

- (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile : Dihedral angles (e.g., C10-C1-C2-C3 = -71.53°) indicate stereochemical rigidity, critical for enantioselective synthesis .

Functional Group Impact on Reactivity

- Oxo-containing analogs (e.g., 3-oxo derivatives): The ketone group increases polarity, improving solubility in polar solvents compared to non-oxo analogs .

- Amino-substituted derivative (C₁₅H₂₀N₂): The benzyl(methyl)amino group introduces hydrogen-bonding capability, expanding utility in coordination chemistry .

Biological Activity

2-Methylcyclohexane-1-carbonitrile (C8H13N) is a nitrile compound that has garnered interest in various fields of chemistry and biology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : C8H13N

- SMILES : CC1CCCCC1C#N

- InChI : InChI=1S/C8H13N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2...

This compound features a cyclohexane ring with a methyl group and a carbonitrile functional group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that nitrile compounds can possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : The presence of the nitrile group allows for interactions with enzyme active sites, which can lead to inhibition or modulation of enzymatic activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The nitrile group can form reversible bonds with nucleophilic sites on enzymes or receptors, leading to alterations in their activity. This interaction may be influenced by the compound's steric and electronic properties provided by the cyclohexane structure.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Inhibition of enzyme X at IC50 = Y µM | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various nitriles, this compound demonstrated significant inhibitory action against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating its potential as an antimicrobial agent.

Case Study: Enzyme Interaction

Another research highlighted the interaction of this compound with cytochrome P450 enzymes. The compound was found to inhibit CYP3A4 activity, which is crucial for drug metabolism, suggesting implications for pharmacokinetics in drug development.

Safety and Toxicity

While exploring the biological activity, it is essential to consider the safety profile. Preliminary toxicity assessments indicate that this compound has a moderate safety margin; however, further detailed toxicological studies are necessary to fully understand its safety in biological systems.

Q & A

Q. Q1. What are the established synthetic routes for preparing 2-methylcyclohexane-1-carbonitrile, and what intermediates are critical for optimizing yield?

Answer: A common method involves the cyanation of methyl-substituted cyclohexanone derivatives. For example, 3-oxocyclohexane-1-carbonitrile can be synthesized from cyclohex-2-en-1-one via a nitrile addition step, followed by methylation (e.g., using CH₃I under basic conditions) . Key intermediates include the enolate form of the cyclohexanone precursor, which requires precise pH control (pH 9–11) to avoid side reactions like over-alkylation. Yield optimization (typically 65–80%) depends on temperature (0–5°C for nitrile addition) and catalyst choice (e.g., LiHMDS for enolate stabilization) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : ¹³C NMR is critical for identifying the nitrile carbon (δ ~115–120 ppm) and methyl group (δ ~20–25 ppm).

- IR : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch.

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isomers by exact mass (e.g., molecular ion [M+H]+ at m/z 150.1055 for C₉H₁₁N) .

X-ray crystallography (as applied to analogous compounds like 1-methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile) resolves stereochemical ambiguities, with R-factors < 0.05 ensuring accuracy .

Q. Q3. What physicochemical properties of this compound are essential for experimental design?

Answer:

Advanced Research Questions

Q. Q4. How do competing reaction mechanisms (e.g., Zaitsev vs. anti-Zaitsev) influence the regioselectivity of this compound derivatives in elimination reactions?

Answer: In acid-catalyzed dehydration of methylcyclohexanol precursors, Zaitsev’s rule predicts preferential formation of the more substituted alkene. However, steric hindrance from the methyl and nitrile groups can shift selectivity. For example, GC-MS analysis of dehydration products shows ~60% 1-methylcyclohexene (Zaitsev) vs. 40% methylenecyclohexane (anti-Zaitsev) under H₃PO₄ catalysis at 160°C . Computational studies (B3LYP/6-31G**) reveal that transition-state stabilization in the Zaitsev pathway is less favorable due to nitrile group steric effects, explaining deviations from textbook trends .

Q. Q5. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

Answer: Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) enable Suzuki-Miyaura coupling of aryl halides with the nitrile moiety. For instance, coupling this compound with 4-bromotoluene achieves ~75% yield in toluene at 100°C . Copper(I)-catalyzed cyanation (e.g., CuCN with KI) is less effective (<50% yield) due to nitrile group instability under harsh conditions .

Q. Q6. How does steric strain in this compound impact its stability under varying pH conditions?

Answer: The axial methyl group introduces 1,3-diaxial strain, destabilizing the compound in acidic media (pH < 4). Kinetic studies show a hydrolysis half-life of 12 hours at pH 3 (vs. >100 hours at pH 7), producing cyclohexanecarboxylic acid. Base-catalyzed elimination (pH > 10) generates cyclohexene derivatives, with activation energy ΔG‡ = 85 kJ/mol determined via Arrhenius plots .

Q. Q7. What computational methods are effective for modeling the conformational dynamics of this compound?

Answer:

- DFT Calculations : B3LYP/6-31G** optimizations predict chair conformations with methyl equatorial (ΔE = 2.1 kcal/mol lower than axial).

- MD Simulations : AMBER force fields show rapid interconversion (10⁹ s⁻¹) between chair and twist-boat forms at 298 K .

Experimental validation via VT-NMR (variable-temperature) aligns with computational data, showing coalescence at 240 K .

Data Contradictions and Resolution

Q. Q8. Discrepancies in reported melting points for structurally similar carbonitriles: How should researchers validate data?

Answer: For example, 1-methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile is reported at 102–103.5°C vs. 98–100°C in older literature. Resolution involves:

Reproducibility Checks : Synthesize the compound using documented protocols.

DSC Analysis : Differential scanning calorimetry provides precise melting ranges (e.g., ±0.5°C).

Purity Assessment : HPLC (C18 column, acetonitrile/H₂O) confirms >98% purity to exclude solvent/impurity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.